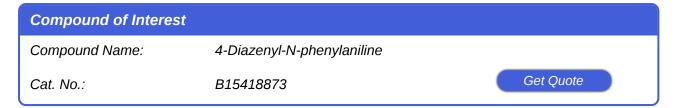


# Toxicological Profile of 4-Diazenyl-N-phenylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4-Diazenyl-N-phenylaniline**, also known as 4-Aminoazobenzene or Aniline Yellow, is an aromatic amine and azo dye with significant toxicological implications. This technical guide provides a comprehensive overview of the toxicological studies conducted on this compound, with a focus on its genotoxicity, carcinogenicity, and metabolism. Detailed experimental protocols for key studies are outlined, and quantitative data are summarized for comparative analysis. Furthermore, this guide includes visualizations of the metabolic activation pathway and a general experimental workflow for assessing genotoxicity, designed to aid researchers in understanding and investigating the toxicological properties of **4-Diazenyl-N-phenylaniline** and related compounds.

# **Chemical and Physical Properties**



Property	Value	
Chemical Name	4-Diazenyl-N-phenylaniline	
Synonyms	4-Aminoazobenzene, Aniline Yellow, 4- (Phenylazo)aniline	
CAS Number	60-09-3	
Molecular Formula	C12H11N3	
Molecular Weight	197.24 g/mol	
Appearance	Yellow to brown crystalline powder	
Melting Point	123-126 °C	
Boiling Point	>360 °C	
Solubility	Slightly soluble in water; soluble in ethanol, ether, and chloroform	

# **Toxicological Data Acute Toxicity**

Limited data is available on the acute toxicity of **4-Diazenyl-N-phenylaniline**. The primary reported value is the median lethal dose (LD50) in mice.

Species	Route	LD50
Mouse	Intraperitoneal	200 mg/kg

#### Genotoxicity

**4-Diazenyl-N-phenylaniline** has demonstrated mutagenic properties in bacterial reverse mutation assays (Ames test). Its genotoxicity is dependent on metabolic activation.



Assay	Test System	Metabolic Activation (S9)	Result
Ames Test	Salmonella typhimurium TA98	Required	Positive
Ames Test	Salmonella typhimurium TA100	Required	Positive
Ames Test	Salmonella typhimurium TA1535	Not specified	Not specified
Ames Test	Salmonella typhimurium TA1537	Not specified	Not specified

## Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **4-Diazenyl-N-phenylaniline** as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.

Species	Route	Target Organ(s)	Tumor Type(s)
Rat	Oral	Liver, Skin	Hepatocellular carcinoma, Epidermal tumors
Mouse	Intraperitoneal	Liver	Hepatoma

# Experimental Protocols Acute Oral Toxicity Study (General Protocol)

A standardized protocol, such as the OECD Test Guideline 423 (Acute Toxic Class Method), is typically followed for assessing acute oral toxicity.

• Test Species: Albino rats, nulliparous and non-pregnant females are often preferred.



- Housing: Animals are housed in controlled conditions with respect to temperature (22 ± 3 °C), humidity (30-70%), and light cycle (12-hour light/dark).
- Diet: A standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
- Vehicle: The choice of vehicle depends on the solubility of the test substance. For 4 Diazenyl-N-phenylaniline, an oil-based vehicle like corn oil is suitable for oral gavage.
- Dose Administration: The test substance is administered in a single dose by oral gavage.
   The volume administered is typically kept constant across dose levels.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.

#### **Bacterial Reverse Mutation Assay (Ames Test)**

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- Tester Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the
  histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are unable to
  synthesize histidine and will not grow on a histidine-deficient medium unless a back mutation
  (reversion) occurs.
- Metabolic Activation: To mimic mammalian metabolism, the test is conducted with and without a mammalian liver homogenate fraction (S9 mix), typically from Aroclor 1254-induced rats.
- Procedure (Plate Incorporation Method):
  - Varying concentrations of 4-Diazenyl-N-phenylaniline, the bacterial tester strain, and either the S9 mix or a buffer are added to molten top agar.
  - The mixture is poured onto a minimal glucose agar plate (histidine-deficient).
  - The plates are incubated at 37°C for 48-72 hours.



 Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertants on the negative control plates. A dosedependent increase in the number of revertants, typically at least a two-fold increase over the background, is considered a positive result.

### **Carcinogenicity Bioassay (General Protocol)**

Long-term carcinogenicity studies in rodents are conducted to evaluate the tumorigenic potential of a substance.

- Test Species: Two rodent species are typically used, commonly the Sprague-Dawley or Fischer 344 rat and the B6C3F1 mouse.
- Group Size: Each dose group and the control group should consist of a sufficient number of animals of each sex (e.g., 50 males and 50 females) to allow for meaningful statistical analysis.
- Route of Administration: The route of exposure should be relevant to potential human exposure. For 4-Diazenyl-N-phenylaniline, oral administration (in the diet or by gavage) is a common route.
- Diet: A standard certified laboratory diet is used. If the test substance is administered in the diet, the stability and homogeneity of the test substance in the feed should be confirmed.
- Dose Selection: Dose levels are selected based on the results of subchronic toxicity studies.
   The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.
- Duration: The study duration is typically a major portion of the animal's lifespan (e.g., 24 months for rats and 18-24 months for mice).
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
- Pathology: A complete necropsy is performed on all animals. All organs and tissues are
  examined macroscopically, and a comprehensive list of tissues is examined microscopically
  by a veterinary pathologist.



### **Mechanisms of Toxicity and Signaling Pathways**

The toxicity of **4-Diazenyl-N-phenylaniline** is primarily attributed to its metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA.

### **Metabolic Activation Pathway**

The metabolic activation of **4-Diazenyl-N-phenylaniline** is a multi-step process involving several enzyme systems, primarily in the liver.



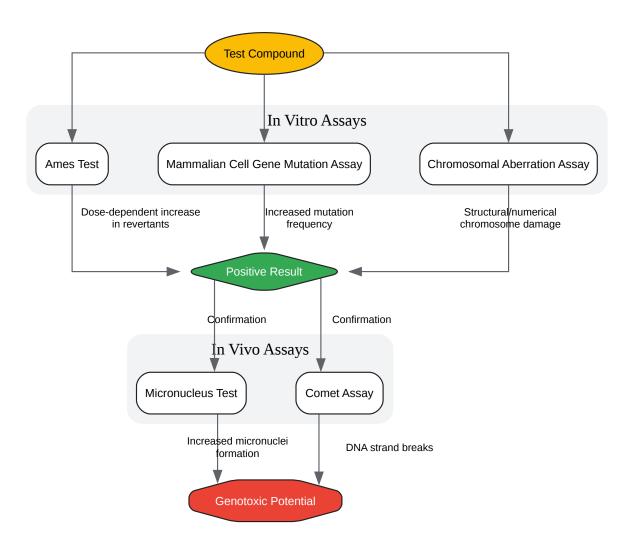
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Metabolic activation of **4-Diazenyl-N-phenylaniline** leading to DNA adduct formation and carcinogenesis.

## **Experimental Workflow for Genotoxicity Assessment**

A general workflow for assessing the genotoxicity of a compound like **4-Diazenyl-N-phenylaniline** involves a battery of in vitro and in vivo tests.





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A typical workflow for the assessment of the genotoxic potential of a chemical compound.

#### Conclusion

The available toxicological data clearly indicate that **4-Diazenyl-N-phenylaniline** is a genotoxic and carcinogenic compound in experimental animals. Its mechanism of toxicity involves metabolic activation to a reactive nitrenium ion that forms DNA adducts, leading to mutations and the initiation of cancer. Researchers and drug development professionals should handle this compound with appropriate caution and consider its toxicological profile in any application or study. Further research is warranted to fully elucidate the dose-response relationships for its toxic effects and to better understand the specific human health risks associated with exposure.



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